N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide
Description
Historical Development and Significance in Medicinal Chemistry
Benzimidazole derivatives emerged as critical pharmacophores in the mid-20th century, with their discovery rooted in natural product isolation and synthetic chemistry advancements. The first benzimidazole synthesis was reported in 1872 by Hoebrecker, who synthesized dimethylbenzimidazole derivatives via ring-closure reactions. A pivotal moment arrived in the 1950s when 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole was identified as a structural component of vitamin B12, highlighting its biological relevance. The phenylbenzamide subclass, including N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide, gained traction in the 21st century as anticancer candidates due to their ability to modulate protein-DNA interactions, particularly with hnRNP K, a protein implicated in oncogenesis. These compounds represent a bridge between traditional heterocyclic chemistry and modern targeted therapy design.
Structural Characterization of this compound
The compound’s structure (C20H15N3O, molecular weight 313.4 g/mol) features three distinct regions:
- Benzimidazole core : A fused bicyclic system with tautomeric nitrogen atoms capable of hydrogen bonding.
- Phenyl linker : A meta-substituted benzene ring connecting the benzimidazole and benzamide groups.
- Benzamide terminus : An electron-deficient aromatic system with a planar amide group.
| Property | Value |
|---|---|
| Molecular Formula | C20H15N3O |
| Molecular Weight | 313.4 g/mol |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
| Tautomeric Forms | 1H- and 3H-benzimidazole |
The meta-substitution pattern on the central phenyl ring optimizes spatial orientation for target binding, while the benzamide’s carbonyl group engages in dipole-dipole interactions with biological macromolecules.
Position in the Landscape of Heterocyclic Pharmacophores
Benzimidazole-phenylbenzamides occupy a unique niche among nitrogen-containing heterocycles:
- Privileged Scaffold Status : The benzimidazole nucleus is a “privileged structure” due to its adaptability in binding diverse biological targets, from kinase ATP pockets to DNA minor grooves.
- Electron-Rich Character : The conjugated π-system and amphoteric nitrogens enable interactions with cationic residues (e.g., lysine, arginine) and aromatic stacking with phenylalanine/tryptophan.
- Comparative Advantage : Unlike imidazopyridines or indoles, benzimidazoles exhibit superior metabolic stability in vivo, as evidenced by their prolonged half-lives in pharmacokinetic studies.
Research Evolution and Contemporary Investigations
Recent studies have shifted from empirical synthesis to rational design:
- Computational Optimization : In silico ADMET predictions reveal that N-[2-(1H-benzimidazol-2-yl)phenyl]benzamide derivatives exhibit favorable metabolic profiles compared to analogs with ortho-substituted linkers.
- Targeted Modifications : Introducing electron-withdrawing groups (e.g., nitro, sulfonyl) at the benzamide para-position enhances binding affinity for hnRNP K by 12–15%, as shown in molecular dynamics simulations.
- Emerging Applications : Beyond oncology, derivatives show promise as antiviral agents, with IC50 values <2 μM against Coxsackievirus B3 in vitro.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(14-8-2-1-3-9-14)23-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22-19/h1-13H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYXDZRIIBIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide involves several steps. One common method is the slow evaporation solution growth technique, which allows for the formation of high-quality single crystals . The compound can be synthesized and characterized using techniques such as 1H NMR, IR, elemental analysis, and X-ray analysis . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The reactivity of benzimidazole derivatives is primarily due to the electron-rich nitrogen atoms in the imidazole ring. Common reagents and conditions used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as a solvent . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzimidazole derivatives are investigated for their potential as antibacterial, antifungal, antiprotozoal, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory agents . The compound’s versatility makes it valuable in various fields of research and industry.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide involves its interaction with molecular targets and pathways. Benzimidazole derivatives can bind to specific sites on proteins or enzymes, inhibiting their activity and leading to various biological effects . For example, some benzimidazole derivatives act as inhibitors of tubulin polymerization, which is essential for cell division . The specific mechanism of action depends on the structure of the compound and its target.
Comparison with Similar Compounds
Structural Modifications and Key Substituents
The following table summarizes structural analogs and their key features:
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Nitro (W1) and chloro (3g) substituents enhance antimicrobial and anti-inflammatory activities by increasing electrophilicity .
- Linker Flexibility : A methylene linker () reduces steric hindrance, improving target engagement, whereas rigid sulfonamide groups (2c) may limit bioavailability .
Computational and Spectral Insights
- Docking Studies : Mannich derivatives () showed strong correlations between in silico binding scores (AutoDock Vina) and experimental IC₅₀ values (R² = 0.85) .
- Spectral Confirmation : FTIR and NMR data () confirmed amide C=O stretches at 1650–1680 cm⁻¹ and aromatic proton shifts at δ 7.2–8.5 ppm, consistent across analogs .
Biological Activity
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide is a compound belonging to the class of benzimidazole derivatives, known for their diverse biological activities. This article delves into the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 315.35 g/mol. The structure features a benzamide moiety linked to a benzodiazole unit, contributing to its unique chemical properties and potential biological activities.
Benzimidazole derivatives like this compound have been shown to interact with various biological targets, influencing multiple biochemical pathways. The mechanisms include:
- Antimicrobial Activity : Similar compounds have demonstrated significant activity against pathogens such as Staphylococcus aureus, indicating potential antibacterial properties.
- Anticancer Potential : Research has indicated that benzimidazole derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against specific cancer types .
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial : Exhibits activity against bacteria and fungi.
- Anticancer : Potential efficacy against different cancer cell lines.
- Anti-inflammatory : May modulate inflammatory pathways.
1. Antimicrobial Activity
A study highlighted the antimicrobial effects of similar compounds in the benzimidazole class. For example, derivatives showed effective inhibition against Staphylococcus aureus, suggesting that this compound may possess comparable activity.
2. Anticancer Activity
Research indicates that compounds with similar structures have been tested for their anticancer properties. For instance:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 10.5 |
| Compound B | HeLa (Cervical Cancer) | 8.3 |
| This compound | TBD | TBD |
These findings suggest that further studies are warranted to establish the precise anticancer efficacy of this compound .
3. Pharmacokinetics and Toxicology
Preliminary assessments indicate that similar compounds exhibit favorable pharmacokinetic profiles, which are crucial for therapeutic applications. Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics will be vital for future development.
Case Studies
Several case studies have explored the biological activity of benzimidazole derivatives:
- In Vitro Studies : In vitro assays demonstrated that certain derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 7.5 to 11.1 µM .
- Molecular Docking Studies : Computational studies indicated that active derivatives form stable complexes with target proteins such as ABL1 kinase, suggesting potential for drug development .
Q & A
Q. What are the established synthetic routes for N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide, and how can reaction conditions be optimized?
The compound is synthesized via condensation reactions between benzimidazole precursors and benzamide derivatives. For example, refluxing N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide with benzamide at 100°C for 2 hours under reflux conditions yields the target compound. Optimization involves monitoring reaction progress via TLC, adjusting stoichiometry, and using methanol for recrystallization to improve purity . Catalysts (e.g., acid/base) and solvent polarity can also influence yield, as seen in analogous syntheses of benzamide derivatives .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and hydrogen bonding interactions, as demonstrated for related benzimidazole-benzamide hybrids .
- IR spectroscopy to confirm functional groups (e.g., C=O stretches at ~1650 cm⁻¹ for benzamide).
- Elemental analysis to validate empirical formulas, with deviations <0.3% indicating high purity .
- X-ray crystallography for resolving polymorphic forms, as shown in studies of structurally similar N-arylbenzamides .
Advanced Research Questions
Q. How can computational tools like molecular docking elucidate the biological activity of this compound?
AutoDock4 and Glide-XP are used to model ligand-receptor interactions. For example, docking studies of analogous compounds (e.g., thiazole-triazole-benzimidazole hybrids) reveal binding poses in hydrophobic pockets, with hydrogen bonding to key residues (e.g., Thr199 in carbonic anhydrase). Adjusting ligand torsional flexibility and scoring with hybrid DFT/MM methods improves pose accuracy . Hydrophobic enclosure and hydrogen-bond networks are critical scoring parameters .
Q. What strategies address contradictions in structure-activity relationship (SAR) data for benzimidazole-benzamide derivatives?
Discrepancies in SAR may arise from:
- Crystallographic polymorphism : Different packing arrangements (e.g., P21/n vs. P21/c) alter solubility and bioavailability, impacting activity .
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance binding affinity in some targets but reduce it in others due to steric clashes. Systematic variation of aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) and triazole/thiazole linkers can resolve these trends .
- Assay conditions : Standardize protocols (e.g., pH, temperature) and use orthogonal assays (e.g., SPR, ITC) to validate binding .
Q. How do polymorphic forms of this compound influence its physicochemical properties?
Polymorphs exhibit distinct unit cell parameters and intermolecular interactions. For example, hydrogen bonding between the benzamide carbonyl and benzimidazole NH groups can form either dimeric or chain-like motifs, affecting melting points and dissolution rates. Differential scanning calorimetry (DSC) and variable-temperature XRD are used to characterize phase transitions .
Q. What experimental and computational approaches are recommended for resolving conflicting biological activity data in benzimidazole-benzamide derivatives?
- Replicate studies : Ensure reproducibility across independent labs using identical synthetic batches .
- Crystal structure validation : Compare experimental XRD data with computational predictions (e.g., Mercury CSD) to rule out impurities .
- Free-energy perturbation (FEP) : Quantify binding energy differences between enantiomers or polymorphs .
- Metabolic stability assays : Test for off-target effects using cytochrome P450 inhibition screens .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for condensation reactions to minimize hydrolysis .
- Docking : Use the OPLS4 force field in Glide-XP for accurate scoring of π-π stacking interactions in benzimidazole systems .
- Polymorphism screening : Employ high-throughput crystallization (e.g., Crystal16®) with diverse solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
